

Application Notes and Protocols: BQR-695 in Combination Therapy

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Compound of Interest

Compound Name:	BQR-695
Cat. No.:	B606332

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These application notes provide a comprehensive overview of the preclinical use of **BQR-695** (Brequinar), a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in combination with other therapeutic agents. Detailed protocols for key experimental assays are included to facilitate the design and execution of similar studies.

Introduction to BQR-695 (Brequinar)

BQR-695, also known as Brequinar sodium (BQR), is a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.^{[1][2][3]} By blocking this pathway, **BQR-695** effectively halts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism leads to the inhibition of rapidly proliferating cells, making **BQR-695** a compound of interest for both immunosuppression and cancer therapy.^{[1][2]}

The rationale for using **BQR-695** in combination with other therapeutic agents stems from its distinct mechanism of action, which can create synergistic or additive effects, potentially enhancing therapeutic efficacy while minimizing toxicity.^{[4][5]}

BQR-695 in Combination with Immunosuppressive Agents

Preclinical studies have demonstrated the synergistic effects of **BQR-695** when combined with other immunosuppressants, offering a promising strategy for preventing organ transplant rejection.

Combination with Calcineurin Inhibitors (Cyclosporine and Tacrolimus)

In vivo studies in rat cardiac allotransplantation models have shown that subtherapeutic doses of **BQR-695** in combination with cyclosporine (CsA) significantly prolong graft survival compared to monotherapy.^[4] This synergistic effect was observed in both preventing rejection and rescuing established rejection.^[6] A clear correlation has been established between **BQR-695** plasma levels and graft survival time.^[4] Similar synergistic effects have been observed with the combination of **BQR-695** and tacrolimus (FK).^[6]

Combination with mTOR Inhibitors (Sirolimus/Rapamycin)

In vitro and in vivo studies have shown a synergistic interaction between **BQR-695**, cyclosporine, and sirolimus (rapamycin) in triple-drug combination therapies.^{[5][7]} This combination has been shown to be highly potent in prolonging cardiac allograft survival in mice, suggesting that such a combination could allow for dose reductions of each agent, thereby mitigating potential toxicities.^{[5][7]}

Quantitative Data Summary: BQR-695 with Immunosuppressants

Combination	Model	Key Findings	Reference
BQR-695 + Cyclosporine	Rat Cardiac Allograft	Synergistic prolongation of graft survival (mean 31 days vs. 10-16 days for monotherapy).	[4]
BQR-695 + Tacrolimus	Rat Cardiac Allograft	Prolonged graft survival (median 14 days).	[6]
BQR-695 + Leflunomide	Rat Cardiac Allograft	Prolonged graft survival (median 14 days).	[6]
BQR-695 + Cyclosporine + Sirolimus	Mouse Cardiac Allograft	Significant prolongation of mean survival time (MST) to 64.6 days with the triple combination.	[7]

BQR-695 in Combination with Anti-Cancer Agents

BQR-695 has shown significant promise in oncology when used in combination with various anti-cancer drugs, demonstrating synergistic cytotoxicity and tumor growth inhibition.

Combination with Chemotherapy (Doxorubicin and 5-Fluorouracil)

In preclinical models of malignant melanoma, the combination of **BQR-695** and doxorubicin resulted in synergistic and additive inhibition of cell growth in vitro.[8] In vivo studies in nude mice with melanoma tumors showed an almost 90% tumor regression with this combination.[8] The combination of **BQR-695** and 5-fluorouracil (5FU) has also been shown to have a more than additive effect on murine colon tumors, with the efficacy being dependent on uridine concentrations.[9]

Combination with Nucleoside Transport Inhibitors (Dipyridamole)

To enhance the efficacy of **BQR-695**, a strategy of simultaneously inhibiting the nucleotide salvage pathway has been explored. **BQR-695** shows synergy with the equilibrative nucleoside transporter (ENT) inhibitor dipyridamole.^{[10][11][12]} This combination forces cancer cells to rely solely on the de novo pyrimidine synthesis pathway, which is blocked by **BQR-695**, leading to enhanced cell death.^{[10][11]}

Combination with DNA Demethylating Agents (Decitabine)

In models of myelodysplastic syndromes (MDS), **BQR-695** synergizes with the hypomethylating agent decitabine to inhibit the growth of MDS cells.^[13] Mechanistically, **BQR-695** enhances the incorporation of decitabine (a cytidine analog) into DNA by inhibiting endogenous pyrimidine production, thereby augmenting its cytotoxic effects.^[13]

Combination with BCL2 Inhibitors (Venetoclax)

In high-grade B-cell lymphoma (HGBCL) with MYC and BCL2 rearrangements, **BQR-695** exhibits a synergistic inhibitory effect when combined with the BCL2 inhibitor venetoclax.^{[14][15]} **BQR-695** has been shown to downregulate MCL-1 and MYC, which are potential resistance mechanisms to venetoclax.^{[14][15]}

Combination with Immune Checkpoint Inhibitors

A combination of **BQR-695** with an anti-PD-1 antibody has demonstrated potent antitumor and antimetastatic activities.^{[8][16]} **BQR-695** can induce a marked downregulation of PD-L1 gene expression.^[8] Furthermore, **BQR-695** has been shown to enhance the efficacy of immune checkpoint blockade by promoting the terminal differentiation of myeloid-derived suppressor cells (MDSCs), thereby reducing their immunosuppressive function.^[17]

Quantitative Data Summary: BQR-695 with Anti-Cancer Agents

Combination	Model	Key Findings	Reference
BQR-695 + Doxorubicin	Melanoma Xenograft	~90% tumor regression in nude mice.	[8]
BQR-695 + Dipyridamole	Colon and Pancreatic Cancer Cell Lines	Synergistic inhibition of cell growth.	[10][11]
BQR-695 + Decitabine	Myelodysplastic Syndrome Xenograft	More potent tumor growth inhibition and prolonged survival in mice compared to single agents.	[13]
BQR-695 + Venetoclax	High-Grade B-Cell Lymphoma Xenograft	Synergistic tumor growth inhibition.	[14][15]
BQR-695 + 5-Fluorouracil	Murine Colon Cancer	More than additive anti-tumor effect.	[9]

Experimental Protocols

Protocol 1: In Vitro Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from standard methods for assessing the antiproliferative effects of immunosuppressive agents.[18][19][20][21]

1. Cell Preparation:

- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with RPMI-1640 medium.
- Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) at a concentration of 1×10^6 cells/mL.

2. Assay Setup:

- Add 100 μ L of the cell suspension (100,000 cells) to each well of a 96-well flat-bottom plate.
- Prepare serial dilutions of **BQR-695**, the combination agent, and the combination of both in complete medium.
- Add 100 μ L of the drug solutions or medium (for control wells) to the appropriate wells.
- Add a mitogen (e.g., phytohemagglutinin (PHA) at 5 μ g/mL) to all wells except the unstimulated control.
- The final volume in each well should be 200 μ L.

3. Incubation:

- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. [3H]-Thymidine Labeling:

- After 72 hours, add 1 μ Ci of [3H]-thymidine to each well.
- Incubate the plate for an additional 18 hours.

5. Harvesting and Measurement:

- Harvest the cells onto glass fiber filters using a cell harvester.
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the extent of cell proliferation.

6. Data Analysis:

- Calculate the percentage of inhibition for each drug concentration compared to the stimulated control.

- Determine the IC50 value (the concentration of the drug that causes 50% inhibition of proliferation).

Protocol 2: Synergy Analysis using Isobologram Method

This protocol provides a framework for assessing the synergistic, additive, or antagonistic effects of drug combinations.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

1. Experimental Design:

- Determine the IC50 values for **BQR-695** and the combination agent individually from the lymphocyte proliferation assay (Protocol 1).
- Design a matrix of experiments with varying concentrations of both drugs, including concentrations below and above their individual IC50 values. A fixed-ratio combination design is often used.

2. Data Collection:

- Perform the lymphocyte proliferation assay with the designed drug concentration matrix.

3. Isobolographic Analysis:

- Plot the concentrations of **BQR-695** on the x-axis and the concentrations of the combination agent on the y-axis.
- The line connecting the IC50 value of **BQR-695** on the x-axis and the IC50 value of the combination agent on the y-axis is the "line of additivity."
- Plot the experimentally determined concentrations of the two drugs that in combination produce 50% inhibition.

• Interpretation:

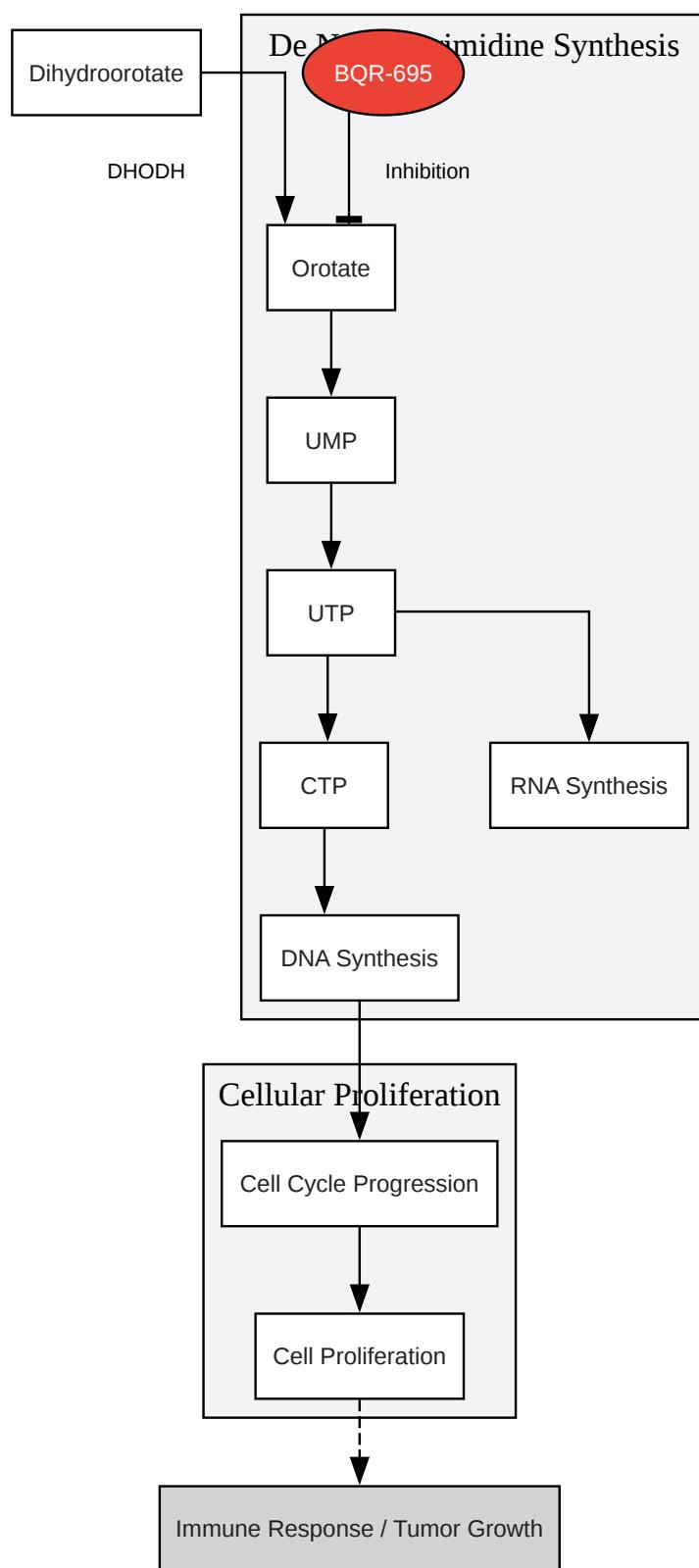
- If the experimental data points fall on the line of additivity, the effect is additive.
- If the data points fall below the line of additivity, the effect is synergistic.

- If the data points fall above the line of additivity, the effect is antagonistic.

4. Combination Index (CI) Calculation:

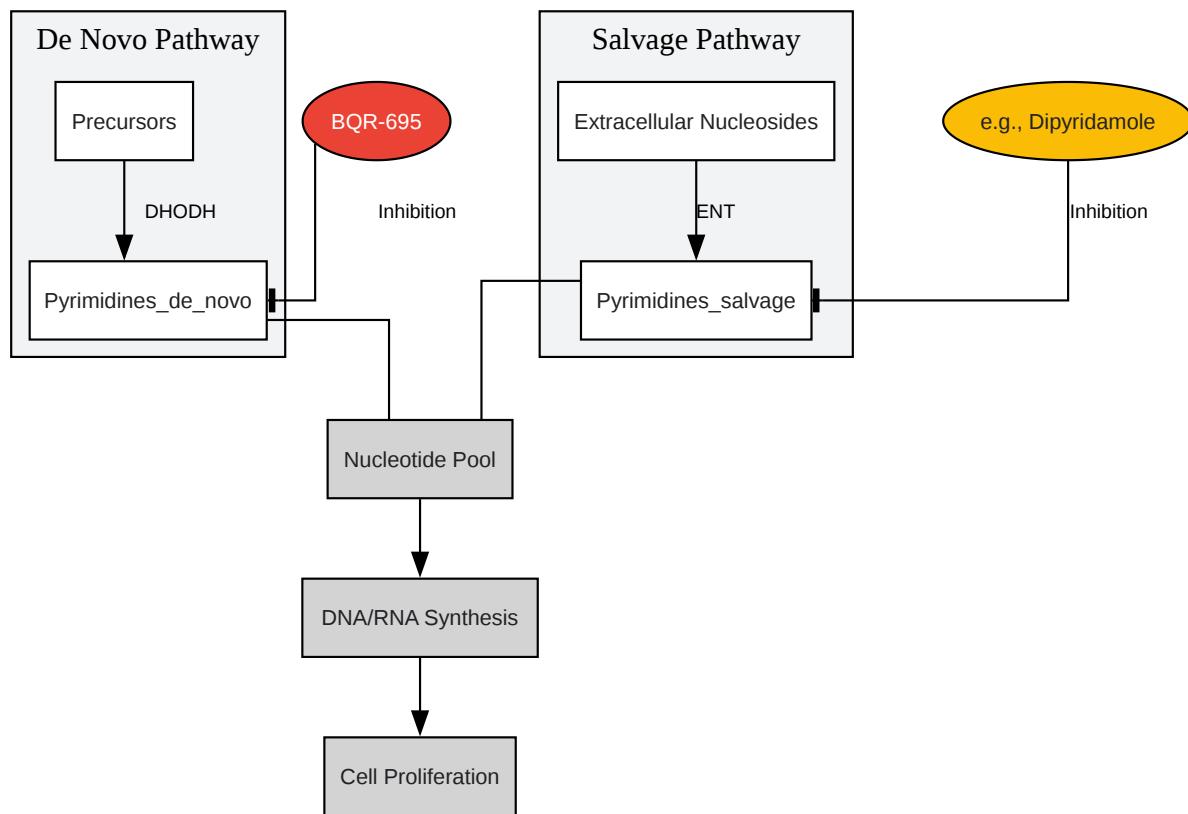
- For a more quantitative analysis, calculate the Combination Index (CI) using the Chou-Talalay method.
- $CI < 1$ indicates synergy.
- $CI = 1$ indicates an additive effect.
- $CI > 1$ indicates antagonism.

Visualizations



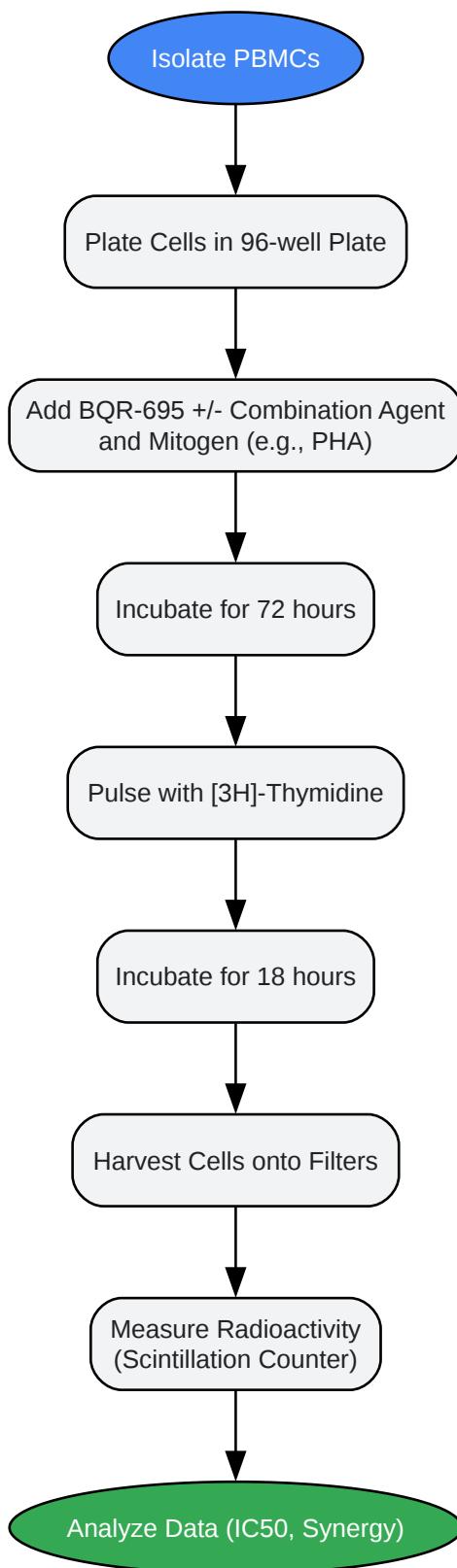
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Caption: Mechanism of action of **BQR-695**.



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Caption: Synergistic inhibition of pyrimidine synthesis.



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Caption: Workflow for in vitro proliferation assay.

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